molecular formula C8H10N2OS B2780264 N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide CAS No. 2094854-30-3

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2780264
CAS No.: 2094854-30-3
M. Wt: 182.24
InChI Key: SJDXRDTXASGNCZ-UHFFFAOYSA-N
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Description

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the prop-2-enamide group. One common method involves the cyclization of α-haloketones with thioamides under basic conditions to form the thiazole ring. The resulting thiazole derivative can then be reacted with acryloyl chloride in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The prop-2-enamide moiety can also interact with cellular proteins, affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific combination of the thiazole ring and the prop-2-enamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a different set of molecular targets compared to other thiazole derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-8(11)10-6(2)7-4-5-9-12-7/h3-6H,1H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDXRDTXASGNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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